molecular formula C5H4F3N3S B8721231 4-(Trifluoromethyl)thiazole-2-carboximidamide

4-(Trifluoromethyl)thiazole-2-carboximidamide

Cat. No. B8721231
M. Wt: 195.17 g/mol
InChI Key: XIZFOIBAISVQHV-UHFFFAOYSA-N
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Patent
US09447086B2

Procedure details

4-Trifluoromethyl-thiazole-2-carboxamidine (Compound U) was prepared in analogy to Compound M with procedure shown in Example 10 by using 2-bromo-4-trifluoromethyl-thiazole (CAS: 41731-39-9) instead of 2-bromo-4-cyclopropyl-thiazole which is made from 2-bromo-1-cyclopropyl-ethanone in Example 10. MS: calc'd (MH+) 196, measured (MH+) 196.
Name
Compound M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2N=C([C:9]([NH2:11])=[NH:10])SC=2)CC1.Br[C:13]1[S:14][CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[N:17]=1.BrCC(C1CC1)=O>>[F:19][C:18]([F:21])([F:20])[C:16]1[N:17]=[C:13]([C:9]([NH2:11])=[NH:10])[S:14][CH:15]=1

Inputs

Step One
Name
Compound M
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1N=C(SC1)C(=N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=C(N1)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1N=C(SC1)C(=N)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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